molecular formula C13H11N3O3 B5746356 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide

Cat. No.: B5746356
M. Wt: 257.24 g/mol
InChI Key: VBDDFKVGGUGTEN-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 3rd position, and a pyridin-4-yl group attached to the benzamide core

Properties

IUPAC Name

4-methyl-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-2-3-10(8-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDDFKVGGUGTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide typically involves the nitration of 4-methylbenzamide followed by the introduction of the pyridin-4-yl group. One common method involves the following steps:

    Nitration: 4-methylbenzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.

    Coupling Reaction: The nitrated product is then reacted with pyridine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: 4-amino-3-nitro-N-(pyridin-4-yl)benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation: 4-carboxy-3-nitro-N-(pyridin-4-yl)benzamide

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide involves its interaction with molecular targets such as DNA. It can bind to DNA and induce cleavage, thereby inhibiting DNA replication and cell proliferation. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit tumor growth by preventing the formation of new blood vessels (angiogenesis) and inducing cytotoxic effects on cancer cells .

Comparison with Similar Compounds

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide can be compared with other similar compounds, such as:

The presence of both the methyl and nitro groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.

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